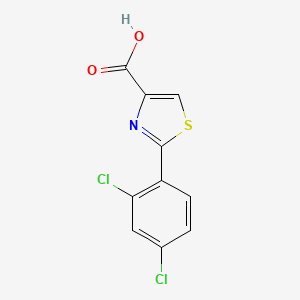

2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMRISRVXZTIMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655502 |

Source

|

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094355-53-9 |

Source

|

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(2,4-dichlorophenyl)thiazole-4-carboxylic acid, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. The document elucidates the core chemical principles, offers detailed step-by-step experimental protocols, and explores the critical parameters influencing reaction outcomes. The primary focus is on the widely employed Hantzsch thiazole synthesis, detailing the preparation of requisite precursors and the final hydrolysis step. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and development of novel thiazole derivatives.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a prominent structural motif in a vast array of biologically active compounds and functional materials.[1][2] Their unique electronic properties and ability to engage in various intermolecular interactions make them a privileged scaffold in drug discovery. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors for cancer therapy and compounds with antimicrobial or anti-inflammatory properties.[3][4] The dichlorophenyl substituent, in particular, can significantly modulate the physicochemical and biological properties of the final molecule.

This guide will focus on the most prevalent and reliable method for its synthesis: the Hantzsch thiazole synthesis.[2][5][6] This classical condensation reaction provides a versatile and high-yielding route to a wide range of substituted thiazoles.[2][5]

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide.[5][6] The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5]

The overall synthetic strategy for this compound via the Hantzsch route can be dissected into three primary stages:

-

Synthesis of 2,4-Dichlorothiobenzamide: The thioamide component.

-

Synthesis of Ethyl 2-chloro-3-oxobutanoate: The α-haloketone equivalent.

-

Cyclocondensation and Hydrolysis: The formation of the thiazole ring and subsequent conversion of the ester to the target carboxylic acid.

Below is a visual representation of this synthetic pathway.

Caption: Figure 1. Overall synthetic strategy.

Experimental Protocols and Methodologies

Stage 1: Synthesis of 2,4-Dichlorothiobenzamide

The synthesis of the requisite thioamide can be achieved from the corresponding nitrile, 2,4-dichlorobenzonitrile, through the addition of hydrogen sulfide. An alternative and often more convenient laboratory-scale method involves the thionation of 2,4-dichlorobenzamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Protocol: Thionation of 2,4-Dichlorobenzamide

-

Reagents and Setup:

-

2,4-Dichlorobenzamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under a nitrogen atmosphere.

-

-

Procedure:

-

To a solution of 2,4-dichlorobenzamide in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,4-dichlorothiobenzamide as a yellow solid.[7][8]

-

| Parameter | Value | Reference |

| Melting Point | 135 °C | [7][8] |

| Molecular Formula | C₇H₅Cl₂NS | [7] |

| Molecular Weight | 206.09 g/mol | [7] |

Table 1. Physical and Chemical Properties of 2,4-Dichlorothiobenzamide.

Stage 2: Synthesis of Ethyl 2-chloro-3-oxobutanoate

This α-halo-β-ketoester is a crucial building block. It is typically prepared by the chlorination of ethyl acetoacetate. Sulfuryl chloride (SO₂Cl₂) is a common and effective chlorinating agent for this transformation.

Protocol: Chlorination of Ethyl Acetoacetate

-

Reagents and Setup:

-

Ethyl acetoacetate

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane)

-

Round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath.

-

-

Procedure:

-

Dissolve ethyl acetoacetate in the inert solvent and cool the solution to 0-5 °C.

-

Add sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or Gas Chromatography (GC).

-

Carefully quench the reaction with water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-chloro-3-oxobutanoate.[9][10] Further purification can be achieved by vacuum distillation.[9]

-

| Parameter | Value | Reference |

| Boiling Point | 107 °C / 14 mmHg | [9] |

| Molecular Formula | C₆H₉ClO₃ | [9] |

| Molecular Weight | 164.59 g/mol | [11] |

Table 2. Physical and Chemical Properties of Ethyl 2-chloro-3-oxobutanoate.

Stage 3: Cyclocondensation and Hydrolysis

This final stage involves the Hantzsch condensation of the two previously synthesized precursors to form the thiazole ester, followed by hydrolysis to yield the target carboxylic acid.

Caption: Figure 2. Workflow for Cyclocondensation and Hydrolysis.

Protocol: Synthesis of this compound

-

Reagents and Setup:

-

2,4-Dichlorothiobenzamide

-

Ethyl 2-chloro-3-oxobutanoate

-

Ethanol (or another suitable solvent like DMF)

-

Base for hydrolysis (e.g., Lithium hydroxide, Sodium hydroxide)

-

Acid for workup (e.g., Hydrochloric acid)

-

Round-bottom flask with a reflux condenser and magnetic stirrer.

-

-

Procedure (Part A: Cyclocondensation):

-

In a round-bottom flask, dissolve 2,4-dichlorothiobenzamide and an equimolar amount of ethyl 2-chloro-3-oxobutanoate in ethanol.

-

Heat the mixture to reflux and maintain for several hours.[5] The reaction progress should be monitored by TLC.

-

Once the starting materials are consumed, cool the reaction mixture to room temperature. The product, ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate, may precipitate and can be collected by filtration.[5] Alternatively, the solvent can be removed in vacuo, and the residue can be purified or carried directly to the next step.

-

-

Procedure (Part B: Hydrolysis):

-

To the crude or purified ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate, add a solution of a base (e.g., 10% aqueous sodium hydroxide[12] or lithium hydroxide in a mixture of THF/water).

-

Heat the mixture to facilitate the hydrolysis of the ester. Monitor the disappearance of the starting ester by TLC.

-

After cooling the reaction mixture in an ice bath, acidify it with a suitable acid (e.g., HCl) to a pH of approximately 3-4.[12]

-

The target carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to afford this compound.

-

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₅Cl₂NO₂S | [13] |

| Molecular Weight | 274.12 g/mol | [13] |

| CAS Number | 1094355-53-9 | [13] |

Table 3. Properties of this compound.

Causality and Experimental Considerations

-

Choice of Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and is relatively benign.[2] In some cases, higher boiling point solvents like DMF may be used to accelerate the reaction.

-

Reaction Conditions: The reaction is typically conducted under neutral or slightly acidic conditions.[14] The use of strong bases is generally avoided as it can promote side reactions.

-

Purity of Reactants: The purity of the α-haloketone and thioamide is critical for obtaining a high yield of the desired thiazole. Impurities can lead to the formation of undesired byproducts, complicating the purification process.

-

Hydrolysis Conditions: The choice of base (LiOH, NaOH, KOH) and solvent system for the hydrolysis step can influence the reaction time and yield. The reaction should be carefully monitored to avoid decomposition of the thiazole ring under harsh basic conditions.[15] Acidification must be performed carefully to ensure complete precipitation of the carboxylic acid product.

Conclusion

The synthesis of this compound is a well-established process that primarily relies on the robust and versatile Hantzsch thiazole synthesis. By carefully controlling the synthesis of the key precursors, 2,4-dichlorothiobenzamide and ethyl 2-chloro-3-oxobutanoate, and optimizing the conditions for the final cyclocondensation and hydrolysis steps, researchers can reliably obtain this valuable building block in good yields. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and further derivatization of this important thiazole derivative in a research and development setting.

References

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 132089-38-4 [smolecule.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. 2,4-DICHLORO-THIOBENZAMIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2,4-DICHLORO-THIOBENZAMIDE CAS#: 2775-38-4 [amp.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. calpaclab.com [calpaclab.com]

- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. d-nb.info [d-nb.info]

physicochemical properties of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a heterocyclic building block with significant potential in medicinal chemistry and materials science. The thiazole nucleus is a key pharmacophore in numerous approved drugs, and its substitution with a dichlorophenyl group and a carboxylic acid moiety suggests applications in the development of novel kinase inhibitors, antibacterial agents, and other therapeutics.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Addressing a notable gap in publicly available data, this document not only collates known information but also furnishes detailed, field-proven experimental protocols for the determination of its essential characteristics. The methodologies are presented with a focus on causality, ensuring that researchers, scientists, and drug development professionals can both execute and interpret their findings with confidence.

Chemical Identity and Structure

Accurate identification is the cornerstone of all subsequent research. The fundamental identifiers for this compound are summarized below. The structure is characterized by a central thiazole ring, substituted at the 2-position with a 2,4-dichlorophenyl group and at the 4-position with a carboxylic acid, a key functional group for derivatization or interaction with biological targets.

| Identifier | Value | Source |

| CAS Number | 1094355-53-9 | [2][3] |

| Molecular Formula | C₁₀H₅Cl₂NO₂S | [3] |

| Molecular Weight | 274.12 g/mol | [3] |

| IUPAC Name | 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Synonyms | This compound | [2] |

Core Physicochemical Properties: Experimental Assessment

A thorough understanding of a compound's physicochemical profile is critical for predicting its behavior in both chemical and biological systems. This section outlines the significance of each core property and provides robust protocols for their experimental determination, as specific data for this compound is not widely published.

Solid-State Properties: Melting Point

The melting point is a primary indicator of a substance's purity and provides insight into its crystal lattice energy. A sharp melting range typically signifies high purity, while a broad range may indicate the presence of impurities.

Status: Experimental data is not currently available in public literature.

Protocol for Determination via Digital Melting Point Apparatus:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid temperature ramp (10-20 °C/min) to find a rough estimate.

-

Accurate Determination: Using a fresh sample, set the apparatus to ramp at a slow rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

Observation: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Solubility, particularly in aqueous media, is a critical determinant of a compound's bioavailability and suitability for various formulations. Given the aromatic, halogenated structure, this compound is anticipated to have low aqueous solubility.

Status: Quantitative solubility data is not publicly available. A related compound, 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid, has a reported solubility of >36 µg/mL at pH 7.4, suggesting poor solubility for this class of molecules.[4]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method, OECD 105):

This protocol determines the saturation solubility of the compound in a given solvent system (e.g., phosphate-buffered saline, pH 7.4).

-

System Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 10 mg in 1 mL of pH 7.4 PBS) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Analysis: Carefully extract a known volume of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Causality: The 24-48 hour equilibration period is essential to ensure that the measured concentration represents the true thermodynamic solubility, not a transient supersaturated state. Centrifugation is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa)

The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For a carboxylic acid, this dictates its charge state in physiological environments, profoundly impacting its solubility, membrane permeability, and receptor binding.

Status: pKa data is not publicly available. Carboxylic acids typically have pKa values in the range of 2-5.[5][6]

Protocol for pKa Determination via Potentiometric Titration:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., water/methanol) to a known concentration (e.g., 0.01 M). The co-solvent is necessary if aqueous solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

-

Causality: This method directly measures the change in proton concentration (pH) as the carboxylic acid is neutralized by a strong base. The inflection point of the resulting curve corresponds to the equivalence point, and the pKa is precisely determined at the midpoint of this neutralization, providing a thermodynamically accurate value.

Lipophilicity (LogP and LogD)

Lipophilicity is one of the most important physicochemical properties in drug discovery, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[7][8] It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Status: LogP/LogD data is not publicly available. The presence of two chlorine atoms and two aromatic rings suggests the compound is highly lipophilic.

Protocol for LogP/D Determination (Shake-Flask Method, OECD 107):

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4 PBS for LogD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).

-

Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase in a glass vial.

-

Equilibration: Seal the vial and shake vigorously for several hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the organic and aqueous layers. Determine the concentration of the compound in each phase (C_oct and C_aq) using a validated HPLC-UV method.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).

Caption: Workflow for Shake-Flask LogD Determination.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound. While specific spectra for this molecule are not in public databases, its expected spectral characteristics can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrations.

-

O-H Stretch: A very broad absorption is expected between 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

-

C=N/C=C Stretch: Aromatic and thiazole ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the 1000-1100 cm⁻¹ region can often be attributed to C-Cl bonds on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, highly deshielded, appearing >10 ppm.

-

Thiazole Proton (-CH): A singlet expected around 8.0-8.5 ppm.

-

Aromatic Protons (Ar-H): Three protons on the dichlorophenyl ring will appear in the aromatic region (7.0-8.0 ppm), with splitting patterns dictated by their coupling (a doublet, a singlet/narrow doublet, and a doublet of doublets are expected).

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

-

Aromatic/Thiazole Carbons: Multiple signals between 115-155 ppm.

-

C-Cl Carbons: The carbons directly attached to chlorine will have their chemical shifts influenced by the halogen.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

-

Molecular Ion (M+): The electron impact (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a base peak (M+), a peak at M+2 (approx. 65% of M+), and a peak at M+4 (approx. 10% of M+), corresponding to the ³⁵Cl₂ and ³⁷Cl isotopes.

-

Key Fragments: Common fragmentation would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially cleavage of the bond between the phenyl and thiazole rings.

Plausible Synthetic Route

Thiazole carboxylic acids are commonly synthesized via the Hantzsch thiazole synthesis or by modification of pre-formed thiazole rings. A plausible and widely used method involves the reaction of an α-haloketone with a thioamide.[1]

Proposed Workflow:

-

Thioamide Formation: 2,4-dichlorobenzaldehyde is converted to 2,4-dichlorothiobenzamide.

-

Halogenation of Pyruvic Acid Derivative: Ethyl pyruvate is brominated to form ethyl bromopyruvate.

-

Hantzsch Cyclization: 2,4-dichlorothiobenzamide reacts with ethyl bromopyruvate to form the ethyl ester of the target molecule, ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using LiOH or NaOH) followed by acidic workup to yield the final product, this compound.[1][9]

Caption: Plausible Hantzsch Synthesis and Hydrolysis Route.

Conclusion

This compound is a compound of significant interest for which foundational physicochemical data is lacking in the public domain. This guide has established its chemical identity and provided a framework for its empirical characterization. The detailed protocols for determining melting point, solubility, pKa, and LogD are designed to be robust, reproducible, and grounded in established scientific principles. The predicted spectroscopic data and plausible synthetic route further equip researchers to confidently synthesize, identify, and utilize this valuable chemical building block in their drug discovery and development programs.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1094355-53-9|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for the specific molecule, this compound, is not extensively documented in publicly available scientific literature. This guide, therefore, adopts a scientifically rigorous approach by exploring the well-established mechanisms of action of structurally related 2-aryl-thiazole-4-carboxylic acid derivatives. The principles, pathways, and experimental frameworks detailed herein provide an authoritative roadmap for investigating the biological activity of this compound class.

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a prominent scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs and biologically active compounds, including the vitamin thiamine.[1] Its unique electronic properties and ability to form multiple non-covalent interactions allow it to bind to a diverse range of biological targets. The 2-aryl-thiazole-4-carboxylic acid core, in particular, has given rise to compounds with activities spanning anticancer, anti-inflammatory, and metabolic regulation.[2][3][4]

This guide synthesizes current knowledge to provide a comprehensive overview of the potential molecular targets and mechanisms through which a novel derivative, such as this compound, might exert its biological effects. We will delve into the causality behind experimental choices for elucidating these mechanisms, providing actionable protocols and frameworks for researchers in the field.

Part 1: Potential Molecular Mechanisms and Key Biological Targets

Based on extensive studies of analogous compounds, the biological activity of the this compound scaffold can be hypothesized to fall into several major categories, primarily centered on enzyme inhibition.

Protein Kinase Inhibition: A Dominant Paradigm

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The thiazole scaffold has proven to be a highly effective core for developing potent kinase inhibitors.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a known driver in numerous human cancers. Several studies have demonstrated that thiazole carboxamide derivatives are potent inhibitors of c-Met.[5][6][7]

Mechanism of Action: These inhibitors typically function as ATP-competitive agents. They occupy the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways like PI3K/Akt and RAS/MAPK. This blockade leads to cell cycle arrest and the induction of apoptosis in c-Met-dependent cancer cells.[6] One promising compound, 51am , was found to potently inhibit c-Met phosphorylation in both biochemical and cellular assays.[5][6]

References

- 1. kuey.net [kuey.net]

- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

biological activity of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of this compound have emerged as a focal point of significant research interest. These compounds have demonstrated a remarkable breadth of biological activities, ranging from potent antimicrobial and anticancer effects to novel mechanisms of action, such as the inhibition of bacterial virulence factors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class. The guide details key mechanisms of action, provides validated experimental protocols for their study, and summarizes critical data to inform future drug discovery and development efforts.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore. The thiazole ring is present in a wide array of FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Cefdinir, highlighting its clinical significance.

The specific substitution pattern of this compound provides a rigid and synthetically tractable framework. The dichlorophenyl group offers lipophilicity and potential for halogen bonding, while the carboxylic acid at the 4-position serves as a key handle for derivatization, enabling the exploration of chemical space and the fine-tuning of pharmacological properties. This guide will delve into the key therapeutic avenues being explored for this class of compounds.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have been primarily investigated for their antimicrobial and anticancer properties. The following sections detail the mechanisms and key findings in these areas.

Antimicrobial Activity: Targeting Bacterial Virulence

A significant breakthrough in the study of these compounds is their activity as inhibitors of the bacterial Type III Secretion System (T3SS). The T3SS is a sophisticated nanomachine used by many Gram-negative pathogens, including Pseudomonas aeruginosa, Yersinia pestis, and pathogenic E. coli, to inject effector proteins directly into host cells, a critical step in pathogenesis.

Instead of directly killing bacteria, which can drive the development of resistance, T3SS inhibitors act as "anti-virulence" agents. They disarm the bacteria, rendering them less harmful and more susceptible to the host immune system. Research has shown that certain 2-(2,4-Dichlorophenyl)thiazole-4-carboxamide derivatives can effectively block the T3SS-mediated secretion of effector proteins. The proposed mechanism involves the inhibition of key regulatory or structural components of the T3SS apparatus, preventing the assembly or function of the injectisome.

The general workflow for identifying and validating T3SS inhibitors is a multi-step process that begins with high-throughput screening and progresses to more detailed mechanistic studies.

Caption: Workflow for T3SS inhibitor discovery and validation.

Anticancer Activity

Derivatives of this thiazole core have also demonstrated significant potential as anticancer agents. Studies have reported cytotoxic activity against a range of human cancer cell lines, including those of the breast, colon, and lung.

The anticancer effects of these compounds are often linked to the induction of apoptosis, or programmed cell death. While the precise molecular targets are still under investigation for many derivatives, several proposed mechanisms include:

-

Disruption of Mitochondrial Function: Leading to the release of pro-apoptotic factors like cytochrome c.

-

Inhibition of Key Kinases: Deregulation of signaling pathways crucial for cancer cell survival and proliferation.

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that triggers cell death.

Novel amide and hydrazide derivatives of this compound have been synthesized and shown to possess promising activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound core has provided valuable insights into the structural requirements for biological activity.

SAR for T3SS Inhibition

For T3SS inhibitory activity, modifications at the 4-position have been particularly informative.

-

Carboxamide Moiety: Conversion of the carboxylic acid to various amides is often crucial for activity. The nature of the amine substituent significantly impacts potency.

-

Aromatic and Aliphatic Substituents: Both aromatic and aliphatic groups on the amide nitrogen can confer potent inhibitory activity, suggesting a degree of flexibility in the binding pocket of the molecular target.

SAR for Anticancer Activity

For anticancer activity, the following trends have been observed:

-

Amide and Hydrazide Derivatives: Synthesis of various amide and hydrazone derivatives has been a successful strategy. The introduction of different aromatic and heterocyclic rings can modulate potency and selectivity against different cancer cell lines.

-

Substitution on the Phenyl Ring: While the 2,4-dichloro substitution is common, modifications to this ring can influence activity, though this has been less explored than the C4-position.

The relationship between the core structure and its derivatization points for biological activity can be visualized as follows:

Caption: Key sites for derivatization and SAR studies.

Experimental Protocols

The following section provides standardized, step-by-step protocols for evaluating the key biological activities of this compound derivatives.

Protocol: T3SS Reporter Gene Assay

This assay is a primary screening method to identify compounds that inhibit the expression or function of the T3SS. It utilizes a reporter strain of a bacterium (e.g., Yersinia pseudotuberculosis or Pseudomonas aeruginosa) where a reporter gene (e.g., lacZ or lux) is placed under the control of a T3SS-regulated promoter.

Objective: To quantify the inhibition of T3SS gene expression.

Materials:

-

Bacterial reporter strain (e.g., P. aeruginosa PAO1 with a pscF-lux fusion).

-

Luria-Bertani (LB) broth, supplemented as required for T3SS induction (e.g., low calcium).

-

Test compounds dissolved in DMSO.

-

96-well microplates (opaque for luminescence).

-

Plate reader capable of measuring luminescence.

Procedure:

-

Bacterial Culture Preparation: Inoculate an overnight culture of the reporter strain in LB broth.

-

Assay Preparation: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh, T3SS-inducing medium.

-

Compound Addition: Add 2 µL of test compounds from a stock plate to the wells of the 96-well plate to achieve the desired final concentration. Include DMSO-only wells as a negative control.

-

Inoculation: Add 198 µL of the diluted bacterial culture to each well.

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for bacterial growth and reporter gene expression.

-

Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth and luminescence to measure reporter activity.

-

Data Analysis: Normalize the luminescence signal to the OD600 value for each well. Calculate the percent inhibition relative to the DMSO control. Plot a dose-response curve to determine the IC50 value.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot a dose-response curve to determine the IC50 value.

Summary of Biological Data

The following table summarizes representative biological activity data for derivatives of this compound, compiled from various studies.

| Compound/Derivative | Target/Assay | Cell Line / Organism | Activity (IC50 / MIC) | Reference |

| Amide Derivatives | T3SS Inhibition | Yersinia pseudotuberculosis | 10-50 µM | |

| Amide Derivatives | Cytotoxicity | MCF-7 (Breast Cancer) | 5-25 µM | |

| Hydrazone Derivatives | Cytotoxicity | HCT-116 (Colon Cancer) | 2-15 µM | |

| Parent Acid | Antibacterial | Staphylococcus aureus | >100 µg/mL | |

| Amide Derivatives | Antibacterial | Bacillus subtilis | 16-64 µg/mL |

Note: The data presented are representative and intended for comparative purposes. Actual values can vary based on specific assay conditions.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives as both anti-virulence agents and direct anticancer compounds highlights its versatility. The well-defined structure-activity relationships, particularly centered on the C4-carboxamide position, provide a clear roadmap for further optimization.

Future research should focus on several key areas:

-

Target Deconvolution: Identifying the precise molecular targets of the T3SS inhibitors to understand their mechanism of action and facilitate rational design.

-

In Vivo Efficacy: Progressing lead compounds into animal models of infection and cancer to validate their therapeutic potential.

-

Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of promising derivatives to assess their drug-likeness.

-

Expansion of Chemical Diversity: Exploring modifications to the dichlorophenyl ring and the thiazole core itself to uncover new pharmacological profiles.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.

An In-Depth Technical Guide to 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid (CAS Number: 1094355-53-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. This document delves into its potential as an anticancer and antimicrobial agent, with a focus on its mechanisms of action involving the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Signal Transducer and Activator of Transcription 3 (STAT3). Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid is a synthetic heterocyclic compound belonging to the thiazole class of molecules. The thiazole ring is a prominent scaffold in numerous biologically active compounds and approved drugs, valued for its diverse pharmacological properties. The specific substitution pattern of this compound, featuring a 2,4-dichlorophenylamino group at the 2-position and a carboxylic acid at the 4-position, confers distinct chemical and biological characteristics that are the subject of ongoing research. Preliminary studies have highlighted its potential as a promising lead compound in the development of novel therapeutics for cancer and infectious diseases.

Chemical Structure and Properties

The structural and physical properties of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid are fundamental to its biological activity.

Chemical Structure

The molecule consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This core is substituted at two key positions:

-

Position 2: A 2,4-dichlorophenylamino group is attached. The presence of two chlorine atoms on the phenyl ring significantly influences the electronic properties and steric hindrance of this moiety, which can impact its binding to biological targets.

-

Position 4: A carboxylic acid group is present. This acidic functional group can participate in hydrogen bonding and ionic interactions, contributing to the compound's solubility and its ability to interact with specific amino acid residues in target proteins.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 1094355-53-9 | Internal Data |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂S | [1] |

| Molecular Weight | 289.14 g/mol | [1] |

| IUPAC Name | 2-(2,4-dichloroanilino)-1,3-thiazole-4-carboxylic acid | [1] |

| Appearance | Solid | Internal Data |

| Purity | ≥95% | [2] |

Synthesis

The synthesis of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid is typically achieved through a multi-step process, with the Hantzsch thiazole synthesis being a common and adaptable method for constructing the core thiazole ring.[2] This reaction involves the condensation of an α-haloketone or a related electrophile with a thioamide.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a robust route to a wide variety of substituted thiazoles. The general workflow for the synthesis of the target compound is outlined below.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(2,4-dichlorophenylamino)thiazole-4-carboxylate

-

To a solution of 2,4-dichlorophenylthiourea (1 mmol) in ethanol (20 mL), add ethyl bromopyruvate (1.1 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(2,4-Dichlorophenylamino)thiazole-4-carboxylic acid

-

Dissolve the ethyl ester intermediate (1 mmol) in a mixture of ethanol (10 mL) and a 1M aqueous solution of sodium hydroxide (5 mL).

-

Stir the reaction mixture at room temperature overnight.

-

After the hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.

-

The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to afford the final product.

Biological Activities and Mechanism of Action

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid has demonstrated promising biological activities, particularly in the realms of oncology and microbiology.

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines.[2] Its anticancer activity is believed to be mediated through the inhibition of key cellular signaling pathways that are often dysregulated in cancer.

CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb plays a vital role in regulating gene expression by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. In many cancers, there is an increased reliance on the continuous transcription of anti-apoptotic and pro-proliferative genes for survival.

By inhibiting CDK9, 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid can disrupt the transcription of these key survival genes, leading to cell cycle arrest and apoptosis in cancer cells.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers. Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis.

Molecular docking studies suggest that 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid can potentially inhibit the transcriptional activity of STAT3 by interfering with its ability to bind to DNA.[2] This disruption of STAT3-mediated gene expression can contribute to the compound's anticancer effects.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities. 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid has also been reported to exhibit antimicrobial properties.[2] The exact mechanism of its antimicrobial action is not fully elucidated but is likely to involve the disruption of essential cellular processes in bacteria and fungi. The presence of the dichlorophenyl group and the thiazole core are thought to be important for its interaction with microbial targets.

Quantitative Biological Data

The following table summarizes the available quantitative data on the anticancer activity of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid.

| Cell Line | Cancer Type | IC₅₀ (µM) | Mechanism of Action | Source |

| MCF-7 | Breast Cancer | 20.2 | Induces apoptosis via the mitochondrial pathway | [2] |

| HCT-116 | Colon Cancer | 21.6 | Inhibits cell cycle progression at the G0/G1 phase | [2] |

| A549 | Lung Cancer | <1 | Not specified | [2] |

| LoVo | Colon Cancer | Significant inhibition at 200 µM | Not specified | [2] |

Experimental Protocols

The following are generalized protocols for assays relevant to the evaluation of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid. Specific parameters may need to be optimized for this particular compound.

Anticancer Activity: MTT Assay

This assay is used to assess the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid (e.g., in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform a serial two-fold dilution of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid is a promising scaffold for the development of new therapeutic agents. Its demonstrated anticancer and antimicrobial activities, coupled with a plausible mechanism of action involving the inhibition of key signaling pathways, warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and infectious diseases to further explore the therapeutic potential of this and related thiazole derivatives. Future studies should focus on a more detailed elucidation of its mechanism of action, in vivo efficacy, and safety profile.

References

IUPAC name 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a privileged scaffold known for a wide spectrum of biological activities, and its substitution with a dichlorophenyl moiety often enhances therapeutic potential.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, detailed synthetic protocols, known biological activities, and its role as a crucial building block in the development of novel therapeutic agents. By synthesizing data from authoritative sources, this guide offers both a theoretical foundation and practical insights for leveraging this molecule in research and development.

Introduction and Strategic Importance

2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid belongs to a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[2] The core structure is a composite of three key pharmacophoric features:

-

The 1,3-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole ring is a cornerstone of many FDA-approved drugs and biologically active agents.[1][3] Its unique electronic properties and ability to form hydrogen bonds make it an effective scaffold for interacting with various biological targets.[2]

-

The 2,4-Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Dichlorination can enhance potency by occupying specific hydrophobic pockets within an enzyme's active site.

-

The Carboxylic Acid Moiety: This functional group at the 4-position of the thiazole ring is critical. It can act as a hydrogen bond donor and acceptor, form salts to improve solubility and bioavailability, or serve as a chemical handle for synthesizing esters, amides, and other derivatives to create libraries of new chemical entities.[4]

The convergence of these three features makes 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid a versatile intermediate and a promising lead structure for targeting a range of diseases, including cancer, inflammation, and microbial infections.[5][6][7]

Physicochemical Properties and Characterization

Accurate characterization is fundamental to ensuring the purity and identity of the compound for any research application. The key properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | Alchem Pharmtech[8] |

| CAS Number | 1094355-53-9 | Alchem Pharmtech[8][9] |

| Molecular Formula | C₁₀H₅Cl₂NO₂S | American Elements[10], Alchem Pharmtech[9] |

| Molecular Weight | 274.12 g/mol | Alchem Pharmtech[9] |

| Appearance | Solid, typically a white or off-white powder | Generic chemical data |

| Purity | Typically available at ≥95% | Alchem Pharmtech[8] |

Spectroscopic Data

Structural confirmation relies on a combination of spectroscopic techniques. While a full dataset for this specific molecule is proprietary, representative data can be inferred from its structure and available spectra for analogues.[11]

Table 2: Representative Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the dichlorophenyl ring (multiplets, ~7.5-8.0 ppm), a singlet for the proton at the 5-position of the thiazole ring (~8.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm). |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbonyl carbon (~160-170 ppm), aromatic carbons of the thiazole and dichlorophenyl rings (~115-155 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N and C=C stretches of the aromatic rings (~1500-1600 cm⁻¹), and C-Cl stretches (~700-800 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms. |

Synthesis Pathway and Protocol

The most common and efficient method for synthesizing 2-aryl-thiazole-4-carboxylic acids is a variation of the Hantzsch Thiazole Synthesis . This involves the condensation and cyclization of a thioamide with an α-halocarbonyl compound.

Diagram 1: Hantzsch Synthesis for 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid

Caption: Hantzsch synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol describes the two-step synthesis from commercially available starting materials.

Step 1: Synthesis of Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichlorothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Addition of Reagents: Add ethyl bromopyruvate (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid

-

Reaction Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water.

-

Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until all the starting ester has been consumed.

-

Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1N hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Biological Activities and Potential Mechanisms of Action

While specific studies on 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid are often part of proprietary drug discovery programs, the broader class of thiazole derivatives has been extensively evaluated, revealing a wide range of biological activities.[3]

Key Therapeutic Areas:

-

Anti-inflammatory: Thiazole derivatives have been designed as potent anti-inflammatory agents.[7] A study on related compounds demonstrated that they can inhibit cyclooxygenase-2 (COX-2) and suppress the production of tumor necrosis factor-alpha (TNF-α), key mediators of inflammation.[7]

-

Anticancer: The thiazole scaffold is a key component of several kinase inhibitors.[6] Derivatives are being investigated as inhibitors of targets like c-Met kinase, which is implicated in tumor growth and metastasis.[6] The dichlorophenyl group can effectively anchor the molecule in the ATP-binding pocket of such kinases.

-

Antimicrobial: The thiazole ring is present in many antimicrobial and antifungal agents.[5] These compounds can disrupt microbial cellular processes, making them valuable for addressing resistant bacterial and fungal strains.[5]

-

Antioxidant: Certain thiazole-carboxamide derivatives have shown exceptional antioxidant potential, in some cases far exceeding that of standard controls like Trolox.[12]

Diagram 2: Putative Mechanism - Kinase Inhibition

Caption: Binding of a thiazole inhibitor to a kinase active site.

This diagram illustrates a common mechanism where the thiazole acts as a scaffold. The nitrogen atom can form hydrogen bonds with the kinase hinge region, while the dichlorophenyl group occupies a hydrophobic pocket, leading to potent and selective inhibition.

Applications in Research and Drug Development

The primary value of 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid for researchers lies in its utility as a versatile chemical building block.[5][13]

-

Scaffold for Library Synthesis: The carboxylic acid group provides a reactive handle for creating large libraries of amide or ester derivatives. These libraries can then be screened against a wide array of biological targets to identify new hit compounds.

-

Fragment-Based Drug Design (FBDD): The molecule itself or its core fragments can be used in FBDD campaigns to identify small molecules that bind weakly to a target. These initial hits are then optimized and grown into more potent drug candidates.

-

Intermediate for Agrochemicals: Similar to pharmaceuticals, the thiazole core is effective in agrochemicals, serving as a key intermediate in the synthesis of novel fungicides and herbicides.[5][14]

-

Reference Standard: In analytical chemistry, this high-purity compound can be used as a reference standard for the quantification of related substances in various analytical methods, such as HPLC or GC-MS.[14][15]

Diagram 3: Drug Discovery Workflow

Caption: Role of the title compound in a drug discovery pipeline.

Conclusion

2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its robust synthesis, combined with the proven biological relevance of its constituent parts, makes it an invaluable asset for drug discovery and development. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this potent scaffold in their pursuit of novel therapeutic and agrochemical solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. calpaclab.com [calpaclab.com]

- 10. americanelements.com [americanelements.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. jk-sci.com [jk-sci.com]

- 15. researchgate.net [researchgate.net]

molecular weight and formula of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of a pivotal thiazole derivative.

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the molecular and physical properties of this compound, outlines a robust synthetic pathway based on the Hantzsch thiazole synthesis, and provides a thorough characterization using modern spectroscopic techniques. Furthermore, this guide explores its emerging role in drug discovery, particularly as a scaffold for kinase inhibitors, and discusses its potential applications in the development of novel therapeutic agents.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to form key hydrogen bonds make it an attractive component in the design of molecules targeting various biological pathways. This compound, in particular, has garnered attention due to the presence of the 2,4-dichlorophenyl group, a common substituent in potent enzyme inhibitors, and a carboxylic acid handle that allows for diverse chemical modifications. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value |

| Molecular Formula | C₁₀H₅Cl₂NO₂S |

| Molecular Weight | 274.12 g/mol |

| CAS Number | 1094355-53-9 |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in polar organic solvents |

Synthesis of this compound: A Mechanistic Approach

The most established and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible and efficient route involves a two-step process: the Hantzsch reaction to form the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Causality Behind Experimental Choices

The choice of a two-step synthesis via the ethyl ester intermediate is strategic. The esterification of the carboxylic acid starting material for the α-haloketone precursor improves its reactivity and solubility in the organic solvents typically used for the Hantzsch reaction. The subsequent hydrolysis to the carboxylic acid is generally a high-yielding and straightforward transformation.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

This step involves the reaction of 2,4-dichlorothiobenzamide with ethyl bromopyruvate.

-

Reagents and Materials:

-

2,4-Dichlorothiobenzamide

-

Ethyl bromopyruvate

-

Ethanol (or a similar polar solvent)

-

Sodium bicarbonate (for work-up)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2,4-dichlorothiobenzamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl bromopyruvate to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate.

-

Step 2: Hydrolysis to this compound

The synthesized ethyl ester is then hydrolyzed to the target carboxylic acid.

-

Reagents and Materials:

-

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

-

Lithium hydroxide (or sodium hydroxide)

-

Tetrahydrofuran (THF) and water (co-solvent system)

-

Hydrochloric acid (1N)

-

-

Procedure:

-

Dissolve the ethyl ester in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidify the remaining aqueous solution to pH 2-3 with 1N HCl, which should induce the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to the target compound.

Spectroscopic Characterization: A Guide to Verification

Thorough spectroscopic analysis is paramount for confirming the identity and purity of the synthesized compound. Below are the expected characteristic signals in various spectroscopic analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This signal will disappear upon the addition of D₂O.

-

Thiazole Proton (H5): A singlet is anticipated for the proton on the thiazole ring, likely in the range of 8.0-8.5 ppm.

-

Aromatic Protons (Dichlorophenyl Ring): The three protons on the dichlorophenyl ring will appear as a set of multiplets or distinct doublets and a doublet of doublets between 7.4 and 7.8 ppm, with coupling constants characteristic of their positions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-170 ppm.

-

Thiazole Ring Carbons: The carbons of the thiazole ring are expected to appear in the aromatic region, with the C2 carbon (attached to the dichlorophenyl ring) and the C4 carbon (attached to the carboxylic acid) being the most downfield, typically between 140-170 ppm. The C5 carbon will likely be more upfield.

-

Dichlorophenyl Ring Carbons: Six distinct signals are expected for the carbons of the dichlorophenyl ring, with the carbons bearing the chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should be observed around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the thiazole and phenyl ring stretching vibrations.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the carbon-chlorine bonds.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) should be observed at m/z corresponding to the molecular weight of the compound (274.12 g/mol ). The isotopic pattern due to the two chlorine atoms (a characteristic M, M+2, M+4 pattern) will be a definitive feature for confirming the presence of the dichlorophenyl moiety.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block in drug discovery, particularly in the development of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The 2,4-dichlorophenyl group can occupy a hydrophobic pocket within the kinase active site, contributing to high binding affinity and selectivity. The carboxylic acid group provides a versatile point for modification, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Diagram

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Perspectives

This compound represents a molecule of considerable synthetic and medicinal value. Its straightforward synthesis, coupled with its desirable structural motifs for enzyme inhibition, positions it as a key building block for the development of next-generation therapeutics. Future research will likely focus on the elaboration of the carboxylic acid moiety to generate libraries of novel compounds for screening against a wide range of kinase targets and other enzymes implicated in human disease. The insights provided in this guide are intended to facilitate and inspire such future endeavors.

Thiazole Carboxylic Acids in Drug Discovery: A Technical Guide from Synthesis to Therapeutic Application

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous clinically approved drugs, including the antiretroviral Ritonavir and the antibacterial Sulfathiazole.[1][2] When functionalized with a carboxylic acid or its derivatives (e.g., amides, esters), this heterocyclic system gains a versatile handle for modulating physicochemical properties and establishing critical interactions with biological targets. This technical guide provides an in-depth exploration of thiazole carboxylic acids and their derivatives, framed within a drug discovery workflow. We will traverse the journey from foundational synthesis and library development to biological screening across major therapeutic areas, culminating in mechanistic elucidation and lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical scaffold in their therapeutic programs.

Part 1: Foundational Chemistry & Synthesis

The journey of any small molecule therapeutic begins with its synthesis. The thiazole carboxylic acid core, due to its electronic properties and synthetic tractability, offers a robust starting point for library generation.[1] The reactivity of the thiazole ring can be modulated by substituents at the C2, C4, and C5 positions, allowing for fine-tuning of biological activity.[1]

Core Synthesis: The Hantzsch Reaction